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molecular formula C10H12N2OS2 B8565157 N-Methyl-N'-(7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)thiourea CAS No. 64607-79-0

N-Methyl-N'-(7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)thiourea

Cat. No. B8565157
M. Wt: 240.3 g/mol
InChI Key: QZHBXRZHTKYCGK-UHFFFAOYSA-N
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Patent
US03994924

Procedure details

A mixture of 4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-ylisothiocyanate (5.0 g) and methylene chloride (100 ml) is stirred and a saturated solution of methylamine in ethanol (15 ml ethanol saturated with methylamine) added. The mixture is stirred for 15 hours then heated at reflux for 2 hours, cooled and evaporated to dryness in vacuo. The residue is triturated with water, the title thiourea collected and dried.
Name
4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-ylisothiocyanate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]([N:11]=[C:12]=[S:13])[CH2:4][CH2:3]1.C(Cl)Cl.[CH3:17][NH2:18]>C(O)C>[CH3:17][NH:18][C:12]([NH:11][CH:5]1[C:6]2[CH:10]=[CH:9][S:8][C:7]=2[C:2](=[O:1])[CH2:3][CH2:4]1)=[S:13]

Inputs

Step One
Name
4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-ylisothiocyanate
Quantity
5 g
Type
reactant
Smiles
O=C1CCC(C2=C1SC=C2)N=C=S
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is triturated with water
CUSTOM
Type
CUSTOM
Details
the title thiourea collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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